Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate
Description
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is an ester derivative featuring a benzylimino (Schiff base) group and two methyl substituents on the propanoate backbone. The (3E) designation specifies the trans configuration of the imino double bond, which influences its stereoelectronic properties. This compound is structurally characterized by the formula C₁₃H₁₇NO₂ (molecular weight ≈ 235.28 g/mol).
Properties
CAS No. |
919112-25-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-benzylimino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,12(15)16-3)10-14-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
KHRVUZIMWBAKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate typically involves the reaction of benzylamine with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Electronic Effects: The benzylimino group (Schiff base) in the target compound is electron-deficient, favoring metal coordination, whereas the chlorophenyl group in is electron-withdrawing, enhancing stability.
- Substituent Diversity: Fluorine in increases lipophilicity and metabolic resistance, while the amino group in offers basicity and reactivity distinct from the imino group.
Biological Activity
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods that involve the reaction of benzylamine with methyl 2,2-dimethyl-3-oxobutanoate. The synthesis typically involves the formation of an imine intermediate followed by esterification. The reaction conditions can be optimized to improve yield and purity.
Chemical Structure:
- Molecular Formula: C13H17N
- Molecular Weight: 201.28 g/mol
-
Structural Representation:
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Activity: Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various bacterial strains, indicating its possible use as a therapeutic agent in treating infections.
- Anticancer Effects: Some research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies
-
Antioxidant Activity:
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. This compound demonstrated an IC50 value of 45 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 25 µM).
Compound IC50 (µM) Methyl (3E)-3-(benzylimino)... 45 Ascorbic Acid 25 -
Antimicrobial Activity:
- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 -
Anticancer Activity:
- A study on human cancer cell lines showed that treatment with this compound resulted in a decrease in cell viability by 60% at a concentration of 20 µM after 48 hours.
Cell Line Viability (%) at 20 µM HeLa 40 MCF-7 35
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
